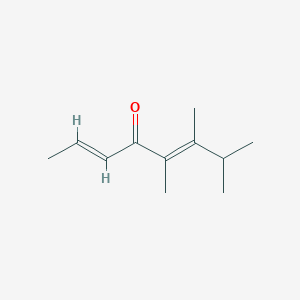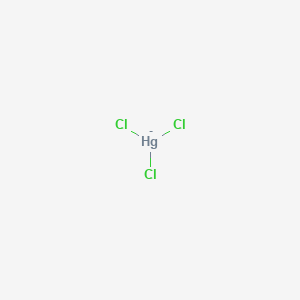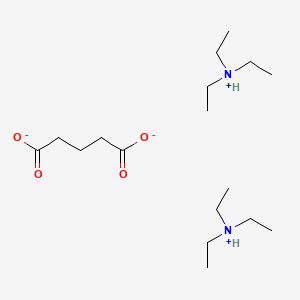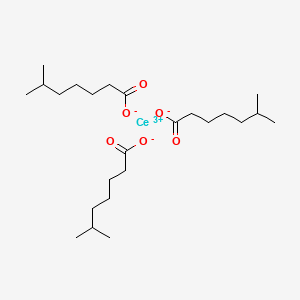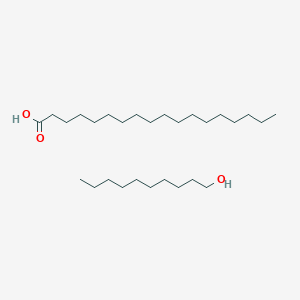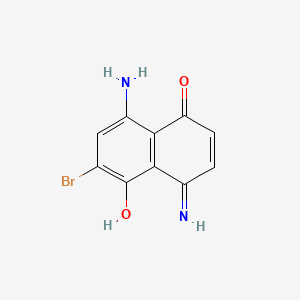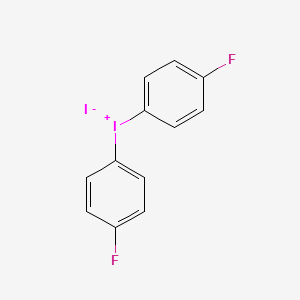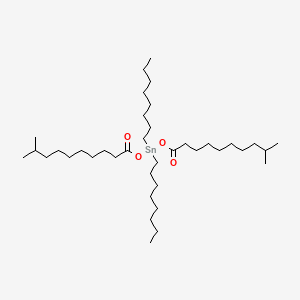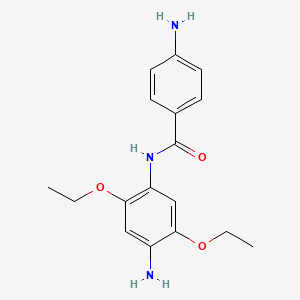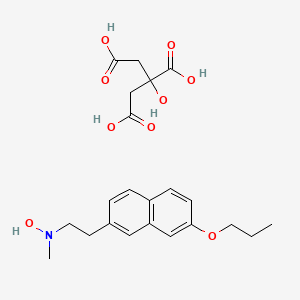
N-Hydroxy-N-methyl-7-propoxy-2-naphthalenethanamine citrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Hydroxy-N-methyl-7-propoxy-2-naphthalenethanamine citrate is a chemical compound with the molecular formula C16H21NO2 It is known for its unique structure, which includes a naphthalene ring substituted with hydroxy, methyl, and propoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-N-methyl-7-propoxy-2-naphthalenethanamine citrate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-naphthalenethanamine.
Methylation: The methyl group is introduced via methylation reactions using methyl iodide or dimethyl sulfate.
Propoxylation: The propoxy group is added through propoxylation reactions using propyl bromide or propyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. The process may include:
Continuous Flow Reactors: To enhance reaction efficiency and control.
Catalysts: Use of catalysts to speed up the reactions and improve selectivity.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-Hydroxy-N-methyl-7-propoxy-2-naphthalenethanamine citrate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The naphthalene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Amines, alcohols.
Substitution Products: Halogenated or alkylated derivatives.
Applications De Recherche Scientifique
N-Hydroxy-N-methyl-7-propoxy-2-naphthalenethanamine citrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-Hydroxy-N-methyl-7-propoxy-2-naphthalenethanamine citrate involves its interaction with specific molecular targets and pathways. The hydroxy and methyl groups play a crucial role in its binding affinity and activity. The compound may act as an enzyme inhibitor or modulator, affecting biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Hydroxy-N-methyl-2-naphthalenethanamine
- N-Hydroxy-N-methyl-7-ethoxy-2-naphthalenethanamine
- N-Hydroxy-N-methyl-7-butoxy-2-naphthalenethanamine
Uniqueness
N-Hydroxy-N-methyl-7-propoxy-2-naphthalenethanamine citrate stands out due to its specific propoxy substitution, which imparts unique chemical and biological properties. This substitution can influence its solubility, reactivity, and interaction with molecular targets, making it distinct from other similar compounds.
Propriétés
Numéro CAS |
117597-77-0 |
|---|---|
Formule moléculaire |
C22H29NO9 |
Poids moléculaire |
451.5 g/mol |
Nom IUPAC |
2-hydroxypropane-1,2,3-tricarboxylic acid;N-methyl-N-[2-(7-propoxynaphthalen-2-yl)ethyl]hydroxylamine |
InChI |
InChI=1S/C16H21NO2.C6H8O7/c1-3-10-19-16-7-6-14-5-4-13(8-9-17(2)18)11-15(14)12-16;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-7,11-12,18H,3,8-10H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
Clé InChI |
ZKVXKYDSGUFJBE-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=CC2=C(C=CC(=C2)CCN(C)O)C=C1.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


